![molecular formula C17H12Cl3NO2 B15336364 1-[6-(Benzyloxy)-3-indolyl]-2,2,2-trichloroethanone](/img/structure/B15336364.png)
1-[6-(Benzyloxy)-3-indolyl]-2,2,2-trichloroethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[6-(Benzyloxy)-3-indolyl]-2,2,2-trichloroethanone is a synthetic organic compound that belongs to the class of indole derivatives It is characterized by the presence of a benzyloxy group attached to the indole ring and a trichloroethanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[6-(Benzyloxy)-3-indolyl]-2,2,2-trichloroethanone typically involves the following steps:
Formation of 6-benzyloxyindole: This intermediate is prepared by reacting indole with benzyl chloride in the presence of a base such as potassium carbonate.
Introduction of the trichloroethanone group: The 6-benzyloxyindole is then reacted with trichloroacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to form the final product.
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: 1-[6-(Benzyloxy)-3-indolyl]-2,2,2-trichloroethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-3-carboxylic acids.
Reduction: Reduction reactions can convert the trichloroethanone group to a trichloroethanol group.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the benzyloxy group.
Major Products:
Oxidation: Indole-3-carboxylic acids.
Reduction: Trichloroethanol derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-[6-(Benzyloxy)-3-indolyl]-2,2,2-trichloroethanone has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of potential pharmaceutical agents, particularly those targeting neurological and oncological pathways.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies investigating the biological activity of indole derivatives, including their anti-inflammatory and anticancer properties.
Industrial Applications: The compound can be used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 1-[6-(Benzyloxy)-3-indolyl]-2,2,2-trichloroethanone involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in cellular signaling pathways, particularly those related to inflammation and cancer.
Pathways Involved: It may modulate pathways such as the NF-κB pathway, which is involved in inflammatory responses, and the PI3K/Akt pathway, which is crucial for cell survival and proliferation.
Vergleich Mit ähnlichen Verbindungen
6-Benzyloxyindole: Shares the benzyloxyindole core structure but lacks the trichloroethanone group.
Indole-3-carboxaldehyde: Another indole derivative with different functional groups.
5-Methoxyindole-3-carboxaldehyde: Similar indole structure with a methoxy group.
Uniqueness: 1-[6-(Benzyloxy)-3-indolyl]-2,2,2-trichloroethanone is unique due to the presence of both the benzyloxy and trichloroethanone groups, which confer distinct chemical reactivity and potential biological activity compared to other indole derivatives.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C17H12Cl3NO2 |
|---|---|
Molekulargewicht |
368.6 g/mol |
IUPAC-Name |
2,2,2-trichloro-1-(6-phenylmethoxy-1H-indol-3-yl)ethanone |
InChI |
InChI=1S/C17H12Cl3NO2/c18-17(19,20)16(22)14-9-21-15-8-12(6-7-13(14)15)23-10-11-4-2-1-3-5-11/h1-9,21H,10H2 |
InChI-Schlüssel |
LVIKNXGQIFQRAL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=CN3)C(=O)C(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


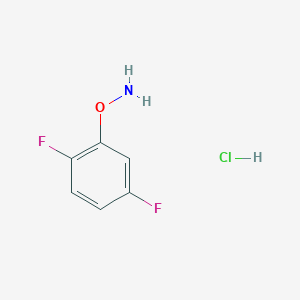
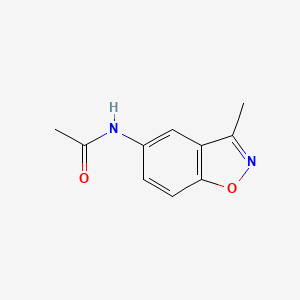
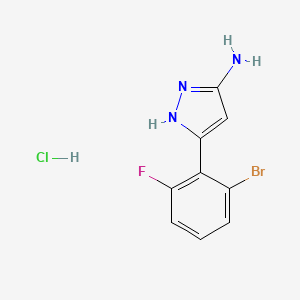
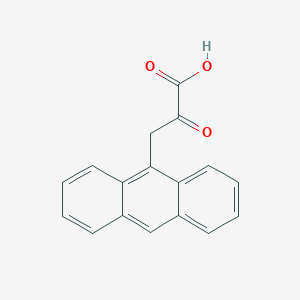

![Methyl 12-[[1,19-Diamino-10-[[3-[(3-aminopropyl)amino]-3-oxopropoxy]methyl]-5,15-dioxo-8,12-dioxa-4,16-diazanonadecan-10-yl]amino]-12-oxododecanoate Tristrifluoroacetate](/img/structure/B15336317.png)
![tert-butyl 5,6-dihydro-[3,4'-bipyridine]-1(2H)-carboxylate](/img/structure/B15336330.png)
![2-Amino-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B15336333.png)
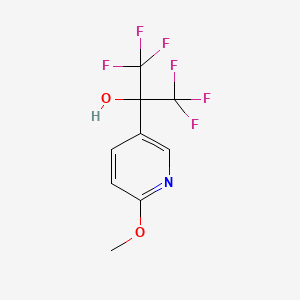


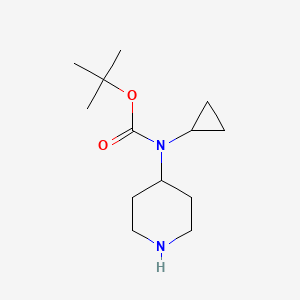
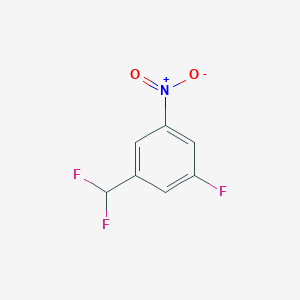
![(2S,4S)-4-[[(E)-4-Bromo-2-buten-1-yl]oxy]-1-Boc-2-[(trityloxy)methyl]pyrrolidine](/img/structure/B15336375.png)
